molecular formula C9H7F3INO B14265844 Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- CAS No. 134481-27-9

Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)-

Cat. No.: B14265844
CAS No.: 134481-27-9
M. Wt: 329.06 g/mol
InChI Key: BSAIUJHXJSDJLI-UHFFFAOYSA-N
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Description

Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- typically involves the reaction of 2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride with an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Types of Reactions:

    Substitution Reactions: Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- can undergo nucleophilic substitution reactions due to the presence of the iodide group.

    Oxidation and Reduction Reactions: The compound may participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- has several applications in scientific research:

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl and methoxyphenyl groups play a crucial role in its reactivity and binding affinity to specific targets. The pathways involved may include nucleophilic attack, electrophilic addition, and other chemical interactions.

Comparison with Similar Compounds

  • Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)-
  • Ethanimidoyl iodide, 2,2,2-trifluoro-N-(3-methylphenyl)-
  • Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-chlorophenyl)-

Comparison: Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions. Compared to its analogs with methyl or chloro substituents, the methoxy group may enhance its solubility and binding properties, making it more suitable for specific applications in research and industry.

Properties

CAS No.

134481-27-9

Molecular Formula

C9H7F3INO

Molecular Weight

329.06 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl iodide

InChI

InChI=1S/C9H7F3INO/c1-15-7-4-2-6(3-5-7)14-8(13)9(10,11)12/h2-5H,1H3

InChI Key

BSAIUJHXJSDJLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C(F)(F)F)I

Origin of Product

United States

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